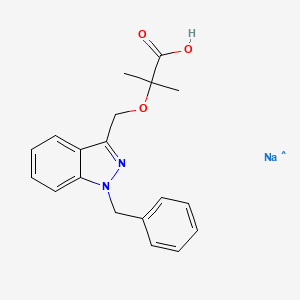

Bindarit (sodium salt)

Description

Contextualization of Bindarit (B1667084) within Inflammatory Processes Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. A central aspect of the inflammatory process is the recruitment of immune cells, particularly monocytes, to the site of injury or infection. This migration is largely directed by a family of small cytokines known as chemokines.

Bindarit's significance in inflammatory research stems from its selective inhibition of the synthesis of the monocyte chemoattractant protein (MCP) subfamily of C-C chemokines. researchgate.netnih.gov This includes CCL2 (also known as MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2). researchgate.netnih.govnih.gov These chemokines are potent attractants for monocytes and other immune cells. nih.gov By specifically targeting the production of these key chemoattractants, bindarit can modulate the inflammatory response by reducing the influx of monocytes and macrophages to inflamed tissues. researchgate.netnih.gov This targeted action has made bindarit a valuable tool for researchers studying the role of monocyte recruitment in various inflammatory pathologies. nih.govnih.gov

The mechanism of bindarit's action involves the downregulation of the classical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govnih.gov Specifically, it has been shown to inhibit the p65 and p65/p50-mediated activation of the CCL2 promoter, thereby reducing the transcription of the CCL2 gene. nih.govnih.gov This specific targeting within the complex NF-κB signaling cascade highlights the nuanced approach of bindarit in modulating inflammation. nih.gov

Historical Perspective on Bindarit in Preclinical Investigations

The exploration of bindarit's therapeutic potential has a rich history rooted in a wide array of preclinical animal models. These studies have been instrumental in elucidating its anti-inflammatory effects across various disease contexts.

Early investigations demonstrated bindarit's efficacy in models of chronic inflammation, such as rat adjuvant-induced arthritis. physiology.org Subsequent research expanded to other inflammatory conditions, showcasing its protective effects. For instance, in murine models of lupus nephritis, bindarit was found to retard the progression of renal disease and prolong survival. nih.gov It achieved this by limiting glomerular hypercellularity, interstitial inflammation, and tubular damage, which was associated with the prevention of monocyte chemoattractant protein-1 (MCP-1) upregulation in the kidneys. nih.gov

Further preclinical studies have explored bindarit's effects in:

Diabetic Nephropathy: Research in mouse models of diabetic nephropathy has suggested that blocking the CCL2 receptor can reduce glomerular deposition of transforming growth factor-beta 1 (TGF-β1) and type IV collagen, as well as mesangial matrix expansion. nih.gov

Rheumatoid Arthritis: Animal models of rheumatoid arthritis have been crucial in evaluating the potential of anti-arthritic drugs. ismni.org Bindarit has been shown to ameliorate joint damage in rat adjuvant-induced arthritis. sci-hub.ru

Alphavirus-Induced Arthritis and Myositis: In mouse models of Ross River virus (RRV) and Chikungunya virus (CHIKV) infection, bindarit treatment reduced disease severity, tissue destruction, and inflammatory cell recruitment by down-regulating MCPs. sci-hub.rucapes.gov.broup.com

Vascular Injury: Studies in both non-hyperlipidemic rats and hyperlipidemic mice have demonstrated that bindarit can reduce neointima formation after arterial injury. nih.govoup.com This effect was linked to the inhibition of vascular smooth muscle cell proliferation and migration, as well as a reduction in macrophage content in the neointima, all associated with decreased MCP-1 production. nih.govoup.com

Pancreatitis: In a mouse model of acute pancreatitis, bindarit was shown to protect against the condition by reducing pancreatic MCP-1 levels, hyperamylasemia, and neutrophil sequestration. physiology.org

Neuroinflammation: In the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, bindarit suppressed CCL2 expression in cells of the neurovascular unit and modified the clinical course of the disease. researchgate.netnih.gov

Bone Loss: Research in ovariectomized mice, a model for postmenopausal osteoporosis, has indicated that bindarit can reduce bone loss by inhibiting the expression of CCL2 and CCL7. nih.gov

These preclinical investigations have consistently highlighted bindarit's ability to selectively inhibit MCP synthesis and consequently reduce monocyte/macrophage-driven inflammation in a variety of disease models.

Broad Scope of Academic Research Endeavors on Bindarit

The academic interest in bindarit extends beyond its preclinical efficacy to encompass a broader understanding of its molecular interactions and its potential translation to human diseases. Research has delved into its effects on various cell types and its performance in early-phase clinical trials.

In vitro studies have been crucial in confirming the selective action of bindarit. For example, it has been shown to inhibit the production of MCP-1, MCP-2, and MCP-3 in human monocytes without affecting the release of other inflammatory mediators like IL-8 or IL-6. sci-hub.ruselleckchem.com Furthermore, research has demonstrated its ability to reduce vascular smooth muscle cell proliferation, migration, and invasion in culture. nih.govselleckchem.com

The potential clinical relevance of bindarit has been explored in Phase II clinical trials. These trials have investigated its effects in conditions such as:

Diabetic Nephropathy: A study was designed to determine if bindarit could effectively reduce albuminuria in patients with diabetic nephropathy who were also being treated with irbesartan. clinicaltrials.govveeva.com

Lupus Nephritis: In a study of patients with active lupus nephritis, bindarit therapy was associated with a significant reduction in urinary albumin excretion and urinary CCL2 levels. karger.com This provided the first evidence of a specific anti-albuminuric effect of bindarit in a placebo-controlled clinical setting. karger.com

Coronary Restenosis: The efficacy and safety of bindarit in preventing in-stent restenosis after coronary intervention have also been evaluated in a clinical trial. pcronline.compcronline.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H20N2NaO3 |

|---|---|

Molecular Weight |

347.4 g/mol |

InChI |

InChI=1S/C19H20N2O3.Na/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3,(H,22,23); |

InChI Key |

MRYLTQXTZCLUCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.[Na] |

Origin of Product |

United States |

Molecular Mechanisms of Action of Bindarit

Chemokine Synthesis Inhibition

Bindarit's anti-inflammatory activity is significantly defined by its selective inhibition of a specific subset of chemokines, which are crucial signaling proteins that direct the migration of immune cells. This selectivity is a key feature of its mechanism of action.

Selective Inhibition of C-C Motif Chemokines (CCL2/MCP-1, CCL7/MCP-3, CCL8/MCP-2) Synthesis

Bindarit (B1667084) demonstrates a pronounced and selective inhibitory effect on the synthesis of the monocyte chemoattractant protein (MCP) subfamily of C-C motif chemokines. nih.gov Specifically, it has been shown to inhibit the production of CCL2 (MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2). nih.govnih.govabcam.com This inhibition occurs at the transcriptional level and is a cornerstone of Bindarit's ability to interfere with monocyte recruitment to sites of inflammation. nih.gov The coordinated inhibition of these related chemokines is believed to be a primary contributor to its anti-inflammatory efficacy in various disease models. nih.gov

Comparative Analysis of Specificity Against Other Chemokine and Cytokine Families (e.g., CCL3, CCL4, CCL23, IL-1, IL-6, IL-8)

The specificity of Bindarit's action is further highlighted by its lack of significant effect on the production of other pro-inflammatory chemokines and cytokines. newdrugapprovals.orgncats.io Research has indicated that Bindarit does not inhibit the synthesis of other C-C chemokines such as CCL3 (MIP-1α) and CCL4 (MIP-1β), nor the C-X-C chemokine IL-8. newdrugapprovals.orgnih.gov Similarly, its inhibitory action does not extend to key pro-inflammatory cytokines like Interleukin-1 (IL-1) and Interleukin-6 (IL-6). newdrugapprovals.orgncats.ionih.gov This selective activity underscores a targeted mechanism that avoids broad immunosuppression. nih.gov

| Chemokine/Cytokine Family | Specific Molecule | Effect of Bindarit |

|---|---|---|

| C-C Motif Chemokines (MCP Subfamily) | CCL2 (MCP-1) | Inhibited |

| CCL7 (MCP-3) | Inhibited | |

| CCL8 (MCP-2) | Inhibited | |

| Other C-C Motif Chemokines | CCL3 (MIP-1α) | No significant effect |

| CCL4 (MIP-1β) | No significant effect | |

| CCL23 | No significant effect | |

| C-X-C Motif Chemokines | IL-8 | No significant effect |

| Interleukins | IL-1 | No significant effect |

| IL-6 | No significant effect |

Nuclear Factor Kappa B (NFκB) Signaling Pathway Modulation

The synthesis of the targeted MCP chemokines is heavily regulated by the Nuclear Factor Kappa B (NFκB) signaling pathway. Bindarit exerts its inhibitory effects on chemokine production by modulating this critical inflammatory pathway. nih.gov

Downregulation of the Classical NFκB Pathway Activation

Bindarit's mechanism involves the downregulation of the classical NFκB pathway. nih.govtandfonline.com This pathway is a central coordinator of inflammatory gene expression. By interfering with this pathway, Bindarit effectively reduces the downstream expression of its target chemokines. nih.gov The modulation of NFκB by Bindarit is specific, with no reported involvement in the alternative NFκB pathway. nih.gov

Effects on IκBα and p65 Phosphorylation Dynamics

The activation of the classical NFκB pathway is dependent on the phosphorylation and subsequent degradation of the inhibitory protein IκBα, and the phosphorylation of the p65 subunit of NFκB. mdpi.commdpi.com Bindarit has been shown to reduce the phosphorylation of both IκBα and p65. nih.govresearchgate.net By inhibiting the phosphorylation of these key signaling molecules, Bindarit prevents the release and activation of NFκB. nih.gov

Regulation of NFκB Dimer Activation and Nuclear Translocation

Following the phosphorylation events, activated NFκB dimers, typically composed of p65 and p50 subunits, translocate to the nucleus to initiate gene transcription. nih.gov Bindarit's interference with the phosphorylation of IκBα and p65 leads to a reduction in the activation of NFκB dimers. nih.govtandfonline.com Consequently, this results in a significant decrease in the nuclear translocation of these dimers. nih.gov This inhibition of nuclear translocation is a critical step in Bindarit's mechanism, as it prevents NFκB from binding to the promoter regions of target genes, such as CCL2, and initiating their transcription. nih.govresearchgate.net

| Component/Process | Effect of Bindarit |

|---|---|

| Classical NFκB Pathway Activation | Downregulated |

| IκBα Phosphorylation | Reduced |

| p65 Phosphorylation | Reduced |

| NFκB Dimer Activation | Reduced |

| NFκB Nuclear Translocation | Reduced |

Specificity of Inhibitory Effect on p65 and p65/p50-Induced Monocyte Chemoattractant Protein-1 (MCP-1) Promoter Activation

Bindarit demonstrates a notable specificity in its inhibitory action on the nuclear factor-κB (NF-κB) signaling pathway, particularly concerning the activation of the Monocyte Chemoattractant Protein-1 (MCP-1) promoter. Research has shown that the expression of MCP-1, a key chemokine in inflammatory responses, is primarily controlled by the p65 isoform of the classical NF-κB pathway. nih.gov Studies utilizing a mouse MCP-1 promoter region in a reporter system have elucidated that significant transcriptional activation of MCP-1 is induced by the overexpression of p65 and the p65/p50 NF-κB dimers. nih.gov

Bindarit exerts its effect by specifically inhibiting this p65- and p65/p50-mediated activation of the MCP-1 promoter. nih.govresearchgate.net In experimental settings, while Bindarit effectively curtailed the activation of the MCP-1 promoter by these specific NF-κB dimers, it showed no inhibitory effect on other tested activated promoters. nih.gov This underscores a targeted mechanism of action, suggesting that Bindarit does not induce a general shutdown of NF-κB activity but rather selectively interferes with the signaling cascade leading to MCP-1 expression. nih.govresearchgate.net The therapeutic effects of Bindarit in various inflammatory disease models have been associated with this capacity to selectively interfere with the recruitment of monocytes through the inhibition of MCP-1. nih.govresearchgate.net

Identification of Specific NFκB Isoform Targeting

The selective action of Bindarit on the MCP-1 promoter points towards a specific targeting of a subpopulation of NF-κB isoforms. nih.gov The NF-κB family of transcription factors consists of several protein dimers, each with the potential to regulate a distinct set of genes. Bindarit's mechanism involves downregulating the classical NF-κB pathway by reducing the phosphorylation of IκBα and p65, which in turn leads to decreased activation and nuclear translocation of NF-κB dimers. nih.govresearchgate.net

However, this effect is not uniform across all NF-κB-dependent genes. To confirm this specificity, the effect of Bindarit on the promoter of IκBα, another canonical p65-dependent gene, was investigated. nih.gov Chromatin immunoprecipitation (ChIP) experiments revealed that Bindarit pretreatment did not affect the recruitment of p65 to the IκBα promoter, even at the peak of its LPS-stimulated activation. nih.gov This finding provides strong evidence that Bindarit's inhibitory action is not universal to all p65-regulated genes but is instead specific to a subset, including the MCP-1 promoter. nih.gov This selectivity allows Bindarit to modulate specific inflammatory pathways without causing broad immunosuppression, highlighting its potential as a targeted anti-inflammatory agent that acts on select NF-κB isoforms. nih.gov

Interaction with Fatty Acid Binding Protein 4 (FABP4)

Recent investigations have identified Fatty Acid-Binding Protein 4 (FABP4) as a key molecular target and mediator of Bindarit's immunomodulatory activity. nih.govnih.gov FABP4, a lipid chaperone protein, is a major regulator for the expression of MCP-1 in macrophages. nih.gov The interaction between Bindarit and FABP4 is multifaceted, involving direct physical binding and subsequent modulation of downstream signaling pathways that ultimately influence chemokine production. nih.govresearchgate.net

Proposed Direct Interaction and Its Mechanistic Implications

A direct physical interaction between Bindarit and FABP4 has been demonstrated through competitive binding assays. nih.gov These experiments showed that Bindarit can fully displace radiolabeled fatty acids, such as oleic acid and arachidonic acid, from the binding site of FABP4. nih.govresearchgate.net

| Displaced Ligand | Bindarit Ki Value (μM) |

| [3H]-oleic acid | 19 ± 3 |

| [3H]-arachidonic acid | 60 ± 17 |

| Data from competitive binding assays showing the inhibitory constant (Ki) of Bindarit for displacing fatty acids from FABP4. nih.govresearchgate.net |

In silico docking analyses support these findings, predicting that Bindarit binds to the fatty acid-binding pocket of FABP4. nih.govresearchgate.net This interaction has significant mechanistic implications. The binding of specific ligands to FABP4 can induce conformational changes that expose a nuclear localization sequence, facilitating the protein's translocation from the cytosol into the nucleus. nih.gov By binding to FABP4, Bindarit promotes this nuclear import. nih.gov This translocation is crucial as it may deliver Bindarit in close proximity to nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation and metabolism. nih.govresearchgate.net

Modulation of p38α and AKT2 Phosphorylation States

Bindarit's interaction with FABP4 also leads to the modulation of downstream kinase signaling pathways, specifically involving p38α and AKT2, which are implicated in LPS-induced expression of inflammatory chemokines. nih.gov In LPS-stimulated human monocytic cells, pretreatment with Bindarit was found to alter the phosphorylation states of these two kinases in a manner dependent on FABP4. nih.gov

Specifically, Bindarit treatment led to an approximate 1.4-fold increase in the phosphorylation of p38α and a corresponding decrease in the phosphorylation of AKT2 compared to LPS stimulation alone. nih.gov The involvement of FABP4 in this process was confirmed by experiments using a FABP4 inhibitor, BMS309403. Co-administration of this inhibitor with Bindarit fully reversed the changes in the phosphorylation of both p38α and AKT2. nih.gov While the precise mechanism by which the Bindarit-FABP4 interaction affects these kinases is still under investigation, it is hypothesized that it may involve alterations in the activity of upstream regulators like Janus kinase 2 (JAK2) and the phosphatase and tensin homolog (PTEN), both of which are known to be functionally associated with FABP4. nih.govresearchgate.net

| Kinase | Effect of Bindarit on Phosphorylation | Reversal by FABP4 Inhibitor (BMS309403) |

| p38α | Increased (~1.4-fold) | Yes |

| AKT2 | Decreased (~1.4-fold) | Yes |

| Summary of Bindarit's effect on kinase phosphorylation in LPS-stimulated monocytic cells. nih.gov |

PPARγ-Dependent Upregulation of FABP4 Expression

An unexpected finding in the study of Bindarit's mechanism was that it significantly increases the expression levels of FABP4 in LPS-stimulated monocytic cells. nih.gov This effect was specific to FABP4, as the expression of other lipid-binding proteins like FABP5 was unaffected. nih.gov Further investigation revealed that this upregulation of FABP4 is dependent on the activity of PPARγ, a nuclear receptor that plays a critical role in adipogenesis and inflammation. nih.govmdpi.com

The use of a PPARγ antagonist prevented Bindarit from increasing the expression of FABP4. nih.govresearchgate.net This suggests that Bindarit may activate PPARγ transcriptional activity, leading to increased FABP4 synthesis. nih.gov This creates a potential positive feedback loop where Bindarit promotes the expression of its own binding partner, potentially amplifying its downstream effects. nih.govnih.gov

Correlative Relationship with Reduced MCP-1 Production

The ultimate anti-inflammatory effect of Bindarit is strongly correlated with its ability to reduce the production of MCP-1. nih.gov The interaction with FABP4 is central to this outcome. nih.govguidetopharmacology.org Although Bindarit upregulates the expression of FABP4, its functional modulation of the protein is key to inhibiting MCP-1. nih.gov The relationship is complex; while Bindarit reduces MCP-1, pharmacological inhibition of FABP4 using BMS309403 was found to potentiate this MCP-1 downregulation. nih.gov This suggests that Bindarit's binding to FABP4 alters the protein's function in a way that leads to reduced MCP-1, and completely inhibiting the protein enhances this specific effect. nih.gov Therefore, the reduction in MCP-1 production is a direct consequence of the functional interplay between Bindarit and the FABP4-PPARγ signaling axis. nih.govresearchgate.net

Monocarboxylate Transporter 4 (MCT4) Inhibition

Bindarit has been identified as a selective, non-competitive inhibitor of Monocarboxylate Transporter 4 (MCT4). nih.gov MCT4 is a crucial transporter for the efflux of lactate (B86563) from highly glycolytic cells, such as skeletal muscle cells, astrocytes, and various cancer cells. jst.go.jpfrontiersin.org By impeding the function of MCT4, Bindarit instigates a series of molecular events that can influence cellular metabolism and signaling pathways.

Selective Inhibition Profile of MCT4 over MCT1

Research has demonstrated that Bindarit exhibits a notable selective inhibition profile for MCT4 over its isoform, Monocarboxylate Transporter 1 (MCT1). Studies have indicated that Bindarit has at least a 15-fold greater selectivity for MCT4 compared to MCT1. nih.gov This selectivity is a key aspect of its mechanism of action, allowing for targeted effects on cells that predominantly express MCT4 for lactate export.

In cellular studies, the selective nature of Bindarit has been further elucidated. For instance, in estrogen receptor (ER)-positive breast cancer cell lines (MCF-7 and T47D), which express both MCT1 and MCT4, the uptake of radiolabeled L-lactate ([¹⁴C]-L-lactate) was significantly inhibited by Bindarit. jst.go.jp Conversely, the selective MCT1 inhibitor 5-oxoproline (5-OP) had only a weak effect on lactate uptake in these cells, underscoring Bindarit's preferential action on MCT4. jst.go.jp

| Inhibitor | Target(s) | Observed Effect on [¹⁴C]-L-lactate Uptake | Cell Lines |

| Bindarit | MCT4 (selective) | Significant inhibition | MCF-7, T47D |

| 5-oxoproline (5-OP) | MCT1 (selective) | Weak inhibition | MCF-7, T47D |

Impact on Lactate Transport Activity in Cellular Systems

The inhibition of MCT4 by Bindarit directly impacts the transport of lactate across the cell membrane. In highly glycolytic cells, MCT4 facilitates the efflux of lactate to maintain intracellular pH and support a high rate of glycolysis. jst.go.jp By blocking this transport, Bindarit effectively traps lactate inside the cells.

Experimental evidence from studies on breast cancer cell lines has shown that Bindarit significantly curtails the uptake of [¹⁴C]-L-lactate. jst.go.jp In a different context, in vivo studies in mice have demonstrated the physiological consequences of MCT4 inhibition by Bindarit. Administration of Bindarit to mice led to a reduction in their treadmill running duration during high-intensity exercise. nih.govnih.gov This outcome is consistent with the inhibition of lactate transport in skeletal muscle, which relies on MCT4 for lactate efflux during intense activity. nih.gov

Influence on Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Protein Expression

A significant consequence of MCT4 inhibition by Bindarit is its influence on the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is heavily involved in regulating glycolysis. wku.edumdpi.com

Research conducted on MCF-7 breast cancer cells revealed that treatment with Bindarit resulted in a significant increase in the protein levels of HIF-1α. jst.go.jp This finding suggests a feedback mechanism where the pharmacological inhibition of lactate export by Bindarit leads to the stabilization or increased expression of HIF-1α. jst.go.jp The induction of HIF-1α can, in turn, influence various cellular processes, including metabolism and cell survival pathways. jst.go.jp

Concomitant Effects on Intracellular Lactate Accumulation

A direct and predictable outcome of inhibiting lactate efflux via MCT4 is the accumulation of lactate within the cell. This effect has been observed in preclinical models.

In a study involving mice subjected to high-intensity exercise, the administration of Bindarit led to a significant increase in muscle lactate concentration immediately after the exercise period. nih.govnih.gov This accumulation of intracellular lactate is a hallmark of MCT4 inhibition, as the primary route for lactate removal from these cells is blocked. nih.gov Interestingly, in the same study, while muscle lactate was elevated, there was no significant alteration in blood lactate concentrations, highlighting the localized effect of MCT4 inhibition in the muscle tissue. nih.govnih.gov

| Treatment Group | Effect on Muscle Lactate Concentration (Post-Exercise) | Effect on Blood Lactate Concentration (Post-Exercise) |

| Bindarit | Increased | No significant change |

| Vehicle (Control) | Baseline | Baseline |

Pharmacological Effects and Preclinical Efficacy of Bindarit

Anti-inflammatory Actions in Experimental Disease Models

Renal Pathologies

Bindarit (B1667084) has demonstrated significant therapeutic potential in various preclinical models of kidney disease, primarily through its anti-inflammatory properties.

In NZB/W mice, a well-established model for lupus nephritis, Bindarit has shown remarkable efficacy in retarding disease progression and improving survival rates. nih.govnih.gov Treatment with Bindarit delayed the onset of proteinuria and retarded the appearance of anti-DNA antibodies. nih.gov Histological analysis of the kidneys revealed that Bindarit significantly limited glomerular hypercellularity, interstitial inflammation, and tubular damage. nih.gov A key finding was the marked increase in renal expression of monocyte chemoattractant protein-1 (MCP-1) mRNA during the progression of nephritis, which was completely prevented by Bindarit treatment. nih.gov

Studies have shown that Bindarit markedly prolongs the life span of NZB/W mice, with a significant difference even when compared to high-dose cyclophosphamide, a standard immunosuppressive agent. nih.gov Notably, Bindarit achieved these effects without preventing the development of autoantibodies, highlighting its non-immunosuppressive mechanism of action. nih.gov The combination of Bindarit with a low dose of methylprednisolone (B1676475) resulted in even more prolonged survival, suggesting its potential as a steroid-sparing agent. nih.gov

| Parameter | Effect of Bindarit in NZB/W Mice | Reference |

| Survival | Significantly prolonged | nih.govnih.gov |

| Proteinuria | Onset delayed and severity reduced | nih.govnih.gov |

| Anti-dsDNA Antibodies | Appearance retarded | nih.gov |

| Renal Histology | Limited glomerular hypercellularity, interstitial inflammation, and tubular damage | nih.gov |

| Renal MCP-1 mRNA | Upregulation completely prevented | nih.gov |

In a rat model of polycystic kidney disease (PKD), Bindarit demonstrated beneficial effects on renal function and structure, although it did not prevent the growth of renal cysts. nih.govscienceopen.comkarger.com The treatment with Bindarit limited the overexpression of MCP-1 protein in the epithelial cells of dilated tubules and cysts, as well as in interstitial inflammatory cells. nih.govscienceopen.com This led to a significant reduction in the excessive renal accumulation of monocytes/macrophages. nih.govscienceopen.com

While kidney and liver cysts were not affected by the treatment, Bindarit significantly reduced the progressive proteinuria characteristic of this disease model. nih.govscienceopen.comkarger.com Furthermore, serum creatinine (B1669602) levels, which were slightly increased in the vehicle-treated rats, were similar to control levels after Bindarit administration. nih.govscienceopen.com These findings suggest that Bindarit could be a valuable complementary therapy to treatments specifically aimed at blocking renal cyst growth. nih.govscienceopen.com

| Parameter | Effect of Bindarit in PCK Rats | Reference |

| Renal MCP-1 mRNA & Protein | Upregulation reduced | nih.govscienceopen.comkarger.com |

| Renal Monocyte/Macrophage Accumulation | Lowered by 41% | nih.govscienceopen.com |

| Proteinuria | Significantly reduced | nih.govscienceopen.com |

| Serum Creatinine | Maintained at levels similar to controls | nih.govscienceopen.com |

| Renal and Liver Cysts | Not affected | nih.govscienceopen.com |

A key mechanism underlying Bindarit's renoprotective effects is its ability to modulate the infiltration of macrophages into the kidney tissue. Macrophage infiltration is a common pathological feature in many human and rodent models of kidney disease, and the degree of infiltration often correlates with the severity of the disease. frontiersin.org In murine lupus nephritis, the prevention of MCP-1 upregulation by Bindarit was associated with a reduction in mononuclear cell infiltration. nih.gov

Similarly, in the rat model of polycystic kidney disease, Bindarit treatment resulted in a 41% reduction in the excessive renal accumulation of monocytes/macrophages. nih.govscienceopen.com This reduction in inflammatory cell infiltration is a direct consequence of the inhibition of MCP-1 synthesis, which is a potent chemoattractant for monocytes and macrophages. nih.gov By limiting the recruitment of these inflammatory cells, Bindarit helps to mitigate the downstream inflammatory cascade and subsequent tissue damage.

Bindarit has been shown to have a direct protective effect on podocytes, the specialized epithelial cells that are crucial for the integrity of the glomerular filtration barrier. nih.govscienceopen.com In the PCK rat model of polycystic kidney disease, the antiproteinuric effect of Bindarit was associated with the restoration of defective nephrin (B609532) expression in podocytes. nih.govscienceopen.com Nephrin is a key structural and signaling protein of the slit diaphragm, the specialized cell-cell junction between adjacent podocyte foot processes. ynu.edu.cnnih.gov

Furthermore, Bindarit treatment limited podocyte foot process effacement, a hallmark of glomerular disease characterized by the flattening and spreading of these delicate structures. nih.govscienceopen.comnih.gov It also ameliorated the slit diaphragm frequency, indicating a preservation of the normal architecture of the filtration barrier. nih.govscienceopen.com In vitro studies using cultured podocytes confirmed that Bindarit could reduce MCP-1 production in response to albumin and inhibit albumin-induced cytoskeletal remodeling and cell migration, further supporting its direct protective effects on podocytes. nih.govscienceopen.com

| Podocyte Parameter | Effect of Bindarit in PCK Rats | Reference |

| Nephrin Expression | Restored defective expression | nih.govscienceopen.com |

| Foot Process Effacement | Limited | nih.govscienceopen.com |

| Slit Diaphragm Frequency | Ameliorated | nih.govscienceopen.com |

Systemic Inflammatory and Autoimmune Conditions

The anti-inflammatory properties of Bindarit extend beyond renal pathologies to other systemic inflammatory and autoimmune conditions. Preclinical studies have demonstrated its efficacy in models of autoimmune arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.govresearchgate.net In rat adjuvant arthritis, Bindarit was shown to selectively reduce chronic inflammation. nih.gov

The efficacy of Bindarit in these diverse models is attributed to its ability to suppress the production of CCL2 (MCP-1), thereby reducing the recruitment of monocytes and macrophages to sites of inflammation. researchgate.net This mechanism of action makes it a promising candidate for the treatment of a variety of inflammatory-based disorders. researchgate.net

Neuroinflammatory Disorders

The role of chemokines, particularly CCL2, is critical in the pathogenesis of neuroinflammatory diseases. Bindarit's ability to inhibit CCL2 synthesis makes it a compound of interest for these conditions.

Bindarit has been shown to modulate the clinical course of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. nih.gov Administration of Bindarit significantly modified the course and severity of clinical EAE, diminished the incidence and onset of the disease, and showed indications of disease reversal. nih.govnih.gov This suggests that Bindarit exerts both preventative and therapeutic actions in this model of neuroinflammation. nih.gov The therapeutic effects are associated with its ability to suppress the expression of CCL2 in the central nervous system. nih.gov

| Effect of Bindarit on Clinical Parameters of EAE | |

|---|---|

| Parameter | Observation |

| Disease Severity | Significantly modified and attenuated peak disease. nih.gov |

| Disease Incidence | Reduced. nih.gov |

| Disease Onset | Considerably delayed. nih.gov |

| Disease Course | Showed signs of promoting disease recovery and reversal. nih.gov |

Bindarit has demonstrated the ability to suppress the expression of the chemokine CCL2 in the primary cell types of the neurovascular unit, which are key sources of this chemokine during neuroinflammation. nih.gov

Astrocytes: In cultured murine astrocytes, Bindarit was shown to reduce both the transcription and release of CCL2. nih.govnih.gov

Microglia: Studies on cultured murine microglia revealed that Bindarit suppresses basal CCL2 mRNA levels in both a dose- and time-dependent manner. A significant reduction of nearly 75% was observed at the lowest dose tested (50 μM for 4 hours), with further reductions at higher concentrations. nih.gov

Brain Microvascular Endothelial Cells (BMEC): Bindarit also effectively repressed CCL2 expression in cultured murine BMECs. nih.gov

This collective suppression of CCL2 from the three main cellular sources within the neurovascular unit highlights a key mechanism for Bindarit's potential in treating neuroinflammatory conditions. nih.gov

The efficacy of Bindarit in suppressing chemokine induction has been confirmed in vivo. In a model where neuroinflammation is induced by peripheral injection of lipopolysaccharide (LPS), pretreatment with Bindarit effectively blocked the significant upregulation of CCL2 mRNA in both the brain and the spinal cord. nih.gov This induction was inhibited by 92% in the brain and 86% in the spinal cord, demonstrating a potent antagonistic effect on CNS chemokine expression in vivo. nih.gov This in vivo activity complements the findings from cell culture studies and further supports the therapeutic potential of Bindarit in diseases driven by CNS inflammation. nih.gov

Viral-Induced Inflammatory Responses

Bindarit has demonstrated significant efficacy in preclinical models of viral infections, primarily by targeting the host's inflammatory response, which is often a major contributor to the pathology of these diseases. Its mechanism largely revolves around the selective inhibition of monocyte chemotactic proteins (MCPs), which are crucial for recruiting inflammatory cells to the site of infection. scispace.comnih.gov

Mitigation of Pathological Manifestations in Chikungunya Virus (CHIKV) Infection Models

Chikungunya virus (CHIKV) is known for causing severe, often debilitating, arthritis and myositis. scispace.comoup.com Studies in mouse models of CHIKV infection have shown that the virus induces a dramatic increase in inflammatory mediators, including tumor necrosis factor-α, interferon-γ, and notably, monocyte chemotactic protein-1 (MCP-1/CCL2). oup.comnih.gov Elevated MCP-1 levels have also been observed in the serum of human patients with CHIKV-induced polyarthralgia and polyarthritis. oup.comucr.edu

Treatment with Bindarit in these models has been shown to protect against the inflammation of joint and skeletal muscle tissues. scispace.com Histological analysis of tissues from Bindarit-treated, CHIKV-infected mice revealed a marked reduction in inflammatory infiltrate in both synovial tissue and skeletal muscle compared to untreated controls. scispace.comoup.com This therapeutic effect is directly linked to Bindarit's ability to inhibit the production of MCPs, thereby reducing the influx of inflammatory cells that cause tissue damage. scispace.comnih.gov In Bindarit-treated mice, extensive disruption of striated muscle fibers seen in untreated infected mice was absent. scispace.com

Attenuation of Joint Inflammation and Bone Loss in Viral Arthritis Models

The inflammatory response in viral arthritis, such as that caused by CHIKV, can lead to significant joint pathology, including bone loss. nih.gov Preclinical research has identified a crucial role for MCPs in promoting CHIKV-induced osteoclastogenesis (the formation of bone-resorbing cells) and subsequent bone loss. nih.govnih.gov CHIKV infection in mice leads to reduced bone volume, an effect associated with a significant increase in the ratio of receptor activator of nuclear factor-κB ligand (RANKL) to its decoy receptor, osteoprotegerin (OPG). nih.govasm.org An elevated RANKL/OPG ratio promotes the formation and activity of osteoclasts. nih.gov

Bindarit treatment has been shown to effectively counter these effects. In CHIKV-infected mice, Bindarit significantly ameliorated acute joint swelling. nih.gov Furthermore, it prevented the virus-induced increase in the RANKL/OPG ratio, thereby inhibiting osteoclastogenesis and protecting against bone loss. nih.gov This protective effect is attributed to Bindarit's suppression of MCPs (including CCL2, CCL7, and CCL8), which in turn dampens the recruitment of monocytic osteoclast precursor cells to the joints. nih.govnih.gov

| Model | Key Pathological Feature | Effect of Bindarit | Mechanism of Action |

|---|---|---|---|

| Chikungunya Virus (CHIKV) Mouse Model | Joint and Muscle Inflammation (Arthritis and Myositis) | Reduced inflammatory infiltrate in synovial tissue and skeletal muscle. scispace.comoup.com | Inhibition of Monocyte Chemotactic Protein-1 (MCP-1/CCL2) synthesis. scispace.comoup.com |

| Chikungunya Virus (CHIKV) Mouse Model | Bone Loss | Prevented reduction in bone volume and damage in the tibial epiphysis. nih.gov | Suppressed disruption of the RANKL/OPG ratio, inhibiting osteoclastogenesis. nih.gov |

| Viral Arthritis Model (CHIKV) | Acute Joint Swelling | Significant amelioration of swelling. nih.gov | Reduced influx of inflammatory cells by inhibiting MCPs (CCL2, CCL7, CCL8). nih.gov |

Anti-proliferative and Anti-fibrotic Effects

Beyond its anti-inflammatory properties, Bindarit exhibits anti-proliferative and anti-fibrotic effects, particularly through its influence on vascular smooth muscle cells (VSMCs).

Vascular Smooth Muscle Cell (VSMC) Modulation

The proliferation and migration of VSMCs are critical events in the development of intimal hyperplasia, a key process in vascular restenosis following injury. plos.org Bindarit has been shown to directly modulate VSMC behavior, contributing to its efficacy in vascular injury models. nih.gov

In vitro studies have demonstrated that Bindarit can directly inhibit key processes involved in the activation of VSMCs. nih.gov It has been shown to significantly reduce VSMC proliferation induced by mitogens like platelet-derived growth factor (PDGF-BB). nih.gov In one study, Bindarit inhibited PDGF-BB-induced rat VSMC proliferation by 27% at a concentration of 100 µM and 42% at 300 µM. nih.gov

Similarly, Bindarit effectively curtails the migration and invasion of VSMCs. plos.orgnih.gov Research on human coronary artery smooth muscle cells (CASMCs) showed that Bindarit significantly inhibited chemotactic migration by 30% and 55% at concentrations of 100 µM and 300 µM, respectively. plos.org At 300 µM, it also reduced CASMC invasion through a matrix barrier by 50%. plos.org This is significant as VSMC migration into the intimal layer of a blood vessel is a crucial step in neointimal formation. plos.org Furthermore, Bindarit has been observed to induce a more differentiated, contractile state in VSMCs, moving them away from the proliferative, synthetic phenotype associated with vascular disease. plos.orgnih.gov

The modulatory effects of Bindarit on VSMCs translate into significant efficacy in animal models of vascular injury. nih.gov Neointimal formation, the thickening of the innermost layer of a blood vessel, is a primary contributor to restenosis after procedures like angioplasty. nih.gov

In a rat carotid artery balloon angioplasty model, treatment with Bindarit resulted in a 39% reduction in neointima formation. nih.gov This was accompanied by a significant decrease in the number of proliferating cells within the vessel wall. nih.gov Similar positive outcomes were observed in a wire-induced carotid injury model in hypercholesterolemic mice, where Bindarit administration led to a 47% inhibition of neointima formation. nih.govnih.gov Analysis of the neointimal lesions in these mice showed that Bindarit treatment reduced the relative content of macrophages by 66% and the number of VSMCs by 30%. nih.gov These effects were consistently associated with the inhibition of MCP-1 production both systemically and locally within the injured arteries. nih.gov

| Model/Assay | Parameter Measured | Observed Effect of Bindarit | Associated Finding |

|---|---|---|---|

| Rat VSMC Proliferation Assay | Inhibition of PDGF-BB-induced proliferation | Up to 42% reduction. nih.gov | Direct effect on VSMCs. |

| Human CASMC Migration Assay | Inhibition of chemotactic migration | Up to 55% reduction. plos.org | Inhibition of MCP-1 and MCP-3 production. plos.org |

| Rat Carotid Artery Balloon Angioplasty | Neointima formation | 39% reduction. nih.gov | Reduced number of proliferating cells. nih.gov |

| Mouse Wire-Induced Carotid Injury | Neointima formation | 47% inhibition. nih.gov | Reduced macrophage (66%) and VSMC (30%) content in lesions. nih.gov |

Regulation of VSMC Phenotypic Switching and Contractile Protein Expression

Bindarit has been shown to play a significant role in regulating the phenotypic switching of vascular smooth muscle cells (VSMCs), a critical process in the development of vascular diseases such as atherosclerosis and restenosis. plos.org Under pathological conditions, VSMCs can switch from a quiescent, contractile phenotype to a synthetic, proliferative state. Research indicates that Bindarit promotes the differentiated, contractile state of VSMCs. plos.orgnih.gov

In in vitro studies using human coronary artery smooth muscle cells (CASMCs), Bindarit was found to modulate the expression of key contractile proteins. nih.gov When these cells were stimulated with tumor necrosis factor-alpha (TNF-α) or fetal bovine serum (FBS) to induce a synthetic phenotype, treatment with Bindarit led to a significant reduction in the expression of the embryonic form of smooth muscle myosin heavy chain (SMemb), a marker of dedifferentiated VSMCs. researchgate.net Concurrently, Bindarit increased the expression of proteins characteristic of the mature, contractile phenotype, namely smooth muscle α-actin (α-SMA) and calponin. plos.orgnih.gov This effect was observed in a concentration-dependent manner. researchgate.net

These findings from cell culture experiments were corroborated by in vivo studies. In a rat carotid balloon angioplasty model, an experimental procedure that induces vascular injury and subsequent neointimal formation, oral administration of Bindarit was shown to influence the expression of these same contractile proteins within the arterial wall. plos.orgnih.gov The treatment resulted in a significant decrease in the expression of SMemb and a corresponding increase in the levels of α-SMA and calponin in the injured carotid arteries. plos.org This modulation of contractile protein expression was associated with the inhibition of neointimal formation, suggesting that Bindarit's ability to maintain a differentiated VSMC phenotype contributes to its protective effects in vascular injury models. plos.orgnih.gov

The table below summarizes the effects of Bindarit on VSMC contractile protein expression in both in vitro and in vivo models.

| Model System | Stimulus/Injury Model | Marker Protein | Effect of Bindarit | Reference |

| Human Coronary Artery Smooth Muscle Cells (in vitro) | TNF-α or FBS | SMemb | ↓ Decreased | researchgate.net |

| Smooth Muscle α-actin | ↑ Increased | plos.org | ||

| Calponin | ↑ Increased | plos.org | ||

| Rat Carotid Artery (in vivo) | Balloon Angioplasty | SMemb | ↓ Decreased | plos.org |

| Smooth Muscle α-actin | ↑ Increased | plos.org | ||

| Calponin | ↑ Increased | plos.org |

Oncological Contexts

In the context of oncology, Bindarit has demonstrated potential in modulating key processes of cancer progression, specifically cell proliferation and migration. In vitro studies have shown that Bindarit can affect these behaviors in various cancer cell lines. nih.gov The mechanisms underlying these effects appear to be linked to the inhibition of specific signaling pathways that are crucial for cancer cell growth and motility. nih.gov

Research has indicated that Bindarit's anti-proliferative and anti-migratory effects may be mediated through the negative regulation of the Transforming Growth Factor-beta (TGF-β) and AKT signaling pathways. nih.gov Both of these pathways are well-established promoters of cell growth, survival, and motility in numerous types of cancer. Furthermore, Bindarit has been found to impair the NF-κB signaling pathway by enhancing the expression of its inhibitor, IκBα. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses that are often co-opted by cancer cells to promote their survival and dissemination.

The in vitro observations of Bindarit's effects on cancer cells have been extended to preclinical in vivo models, particularly xenograft studies involving breast and prostate cancer. nih.gov In these models, where human tumor cells are implanted into immunodeficient mice, administration of Bindarit has been shown to impair local tumorigenesis and metastatic disease. nih.gov

A key aspect of Bindarit's anti-tumor activity in these models is its impact on the tumor microenvironment, specifically the recruitment of immune cells like macrophages. nih.gov Tumors often recruit and re-educate macrophages to become tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis. nih.govfrontiersin.org Bindarit treatment has been found to significantly decrease the infiltration of TAMs and myeloid-derived suppressor cells (MDSCs) into the primary tumors in a murine breast cancer model. nih.gov This reduction in pro-tumoral immune cell infiltration is consistent with Bindarit's known function as an inhibitor of the synthesis of monocyte chemotactic protein-1 (MCP-1/CCL2), a key chemokine responsible for recruiting monocytes (the precursors to macrophages) to sites of inflammation and to tumors. nih.govnih.gov

In a transgenic mouse model of breast cancer, long-term treatment with Bindarit led to a significant reduction in tumor multiplicity, although it did not affect the size of individual tumors. nih.gov This effect was associated with a decreased expression of MCP-1 and other inflammatory mediators and macrophage markers within the tumor tissue. nih.gov

The table below summarizes the findings from key xenograft and transgenic mouse model studies on Bindarit.

| Cancer Type | Animal Model | Key Findings | Reference |

| Prostate Cancer | PC-3M-Luc2 Xenograft | Impaired metastatic disease | nih.gov |

| Breast Cancer | 4T1-Luc Syngeneic | Impaired local tumorigenesis, significantly decreased infiltration of TAMs and MDSCs | nih.gov |

| Breast Cancer | C3(1)/SV40Tag Transgenic | Reduced tumor multiplicity, decreased tumor mRNA expression of MCP-1 | nih.gov |

Currently, there is a lack of publicly available scientific literature that specifically investigates the influence of Bindarit on the sensitivity of cancer cell lines to conventional chemotherapeutic agents such as doxorubicin, paclitaxel, or cisplatin. While the compound has demonstrated anti-tumor effects through the modulation of the tumor microenvironment and direct effects on cancer cell proliferation and migration, its potential role as a chemosensitizing agent has not yet been reported in peer-reviewed studies. nih.govnih.gov Therefore, no definitive statements can be made regarding its ability to enhance the efficacy of standard chemotherapy drugs in specific cancer cell lines.

Advanced Research Methodologies and Experimental Models in Bindarit Studies

In Vitro Cellular Systems and Assays

In vitro studies utilizing leukocyte and macrophage cell lines, as well as primary cultures, have been fundamental in understanding the anti-inflammatory properties of Bindarit (B1667084). Research has frequently employed models such as the mouse leukemic monocyte-macrophage cell line and primary bone marrow-derived macrophages (BMDM) to investigate the compound's effects on inflammatory cytokine production. In these models, Bindarit has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-12β/p40 (IL-12β/p40) at the mRNA level nih.gov.

Further investigations have utilized human monocytic cell lines, such as Mono Mac 6 (MM-6), to explore the immunomodulatory activity of Bindarit. In LPS-stimulated MM-6 cells, Bindarit has been observed to significantly reduce the levels of Interleukin-8 (IL-8) and MCP-1 in cell supernatants researchgate.net. These studies often involve treating the cells with a stimulant like LPS in the presence or absence of Bindarit, followed by the measurement of cytokine levels using techniques like AlphaLISA researchgate.net.

Primary cultures of human monocytes have also been a valuable tool. It has been demonstrated that the concentrations of Bindarit used in in vitro experiments are effective at inhibiting MCP-1 synthesis in these cells nih.gov. Additionally, studies on isolated periodontal macrophages and blood monocytes have shown that pretreatment with Bindarit can suppress the LPS-induced release of pro-inflammatory cytokines nih.gov.

Table 1: Effect of Bindarit on Cytokine Production in Leukocyte and Macrophage Models

| Cell Model | Stimulant | Cytokines Measured | Observed Effect of Bindarit | Reference |

|---|---|---|---|---|

| Mouse leukaemic monocyte-macrophage cell line | LPS | MCP-1, IL-12β/p40 | Inhibition of mRNA expression | nih.gov |

| Bone marrow-derived macrophages (BMDM) | LPS | MCP-1, IL-12β/p40 | Inhibition of mRNA expression | nih.gov |

| Mono Mac 6 (MM-6) human monocytic cells | LPS | IL-8, MCP-1 | Reduction of protein levels in supernatant | researchgate.net |

| Primary human monocytes | - | MCP-1 | Inhibition of synthesis | nih.gov |

| Isolated periodontal macrophages and blood monocytes | LPS | Pro-inflammatory cytokines | Suppression of release | nih.gov |

The potential of Bindarit in the context of kidney disease has been explored using in vitro models of renal cells, specifically podocytes. These specialized cells are a critical component of the glomerular filtration barrier. In one key study, cultured murine podocytes were exposed to albumin to mimic conditions of proteinuria scienceopen.comnih.govsemanticscholar.org. This experimental setup was used to investigate the effects of Bindarit on podocyte behavior.

The research demonstrated that in response to albumin, cultured podocytes increase their production of MCP-1 scienceopen.comnih.govsemanticscholar.org. Treatment with Bindarit was found to effectively reduce this albumin-induced MCP-1 production scienceopen.comnih.govsemanticscholar.org. Furthermore, the study showed that Bindarit could inhibit the cytoskeletal remodeling and migration of podocytes that is typically induced by albumin exposure scienceopen.comnih.govsemanticscholar.org. These findings highlight the direct effects of Bindarit on podocyte pathophysiology in an in vitro setting.

Table 2: Effects of Bindarit on Murine Podocytes in an In Vitro Model of Proteinuria

| Experimental Condition | Parameter Measured | Effect of Bindarit | Reference |

|---|---|---|---|

| Murine podocytes exposed to albumin | MCP-1 production | Reduction | scienceopen.comnih.govsemanticscholar.org |

| Murine podocytes exposed to albumin | Cytoskeletal remodeling | Inhibition | scienceopen.comnih.govsemanticscholar.org |

| Murine podocytes exposed to albumin | Cell migration | Inhibition | scienceopen.comnih.govsemanticscholar.org |

The effects of Bindarit on vascular cells have been extensively studied using in vitro models of both smooth muscle and endothelial cells, providing insights into its potential role in vascular pathologies.

Smooth Muscle Cells: Research on human coronary artery smooth muscle cells (CASMCs) has shown that Bindarit can influence their proliferation, migration, and phenotypic switching nih.govplos.org. In these studies, CASMCs were stimulated with tumor necrosis factor-α (TNF-α) or fetal bovine serum (FBS) to induce a pro-inflammatory and proliferative state nih.govplos.org. Bindarit treatment was found to inhibit the proliferation and migration of these cells nih.govplos.org. It also modulated the expression of contractile proteins, indicating an effect on the phenotypic state of the smooth muscle cells nih.govplos.org. Furthermore, Bindarit was shown to reduce the production of MCP-1 and MCP-3 in stimulated CASMCs nih.govplos.org. Similar inhibitory effects on proliferation and migration were observed in studies using rat vascular smooth muscle cells (VSMCs) nih.gov.

Endothelial Cells: The impact of Bindarit on endothelial cells has been investigated using models such as human pulmonary microvascular endothelial cells (hPMVECs). In one study, hPMVECs were stimulated with angiotensin II (AngII) to induce an inflammatory response. This stimulation led to an overexpression of MCP-1, which was significantly inhibited by Bindarit spandidos-publications.com. The mechanism of this inhibition was linked to the downregulation of the classical nuclear factor-κB (NF-κB) pathway spandidos-publications.com. Additionally, it has been noted that the concentrations of Bindarit used in in vitro experiments are effective at inhibiting MCP-1 synthesis in human umbilical vein endothelial cells (HUVECs) nih.gov.

Table 3: In Vitro Effects of Bindarit on Vascular Cell Models

| Cell Type | Stimulant | Key Findings with Bindarit Treatment | Reference |

|---|---|---|---|

| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α, FBS | Inhibition of proliferation and migration; Modulation of contractile proteins; Reduction of MCP-1 and MCP-3 production | nih.govplos.org |

| Rat Vascular Smooth Muscle Cells (VSMCs) | - | Reduction of proliferation and migration | nih.gov |

| Human Pulmonary Microvascular Endothelial Cells (hPMVECs) | Angiotensin II | Inhibition of MCP-1 overexpression via NF-κB pathway downregulation | spandidos-publications.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Inhibition of MCP-1 synthesis | nih.gov |

The potential of Bindarit to modulate neuroinflammation has been investigated using in vitro models of key central nervous system (CNS) cells, including astrocytes, microglia, and brain microvascular endothelial cells (BMECs). These cells are crucial components of the neurovascular unit and are significant sources of the chemokine CCL2 (also known as MCP-1) during neuroinflammatory processes.

In a notable study, cultured murine astrocytes, microglia, and BMECs were utilized to examine the direct effects of Bindarit on CCL2 expression. The findings demonstrated that Bindarit repressed the expression of CCL2 in all three cell types researchgate.netresearchgate.net. The study also explored the impact of Bindarit on cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. Pre-treatment with Bindarit was shown to antagonize the upregulated expression of CCL2 induced by LPS in these neural and glial cell models researchgate.net. These results suggest that Bindarit can directly target the cellular sources of CCL2 within the CNS, thereby potentially mitigating neuroinflammatory responses.

Table 4: Effect of Bindarit on CCL2 Expression in Neural and Glial Cell Models

| Cell Model | Experimental Condition | Observed Effect of Bindarit on CCL2 Expression | Reference |

|---|---|---|---|

| Cultured Murine Astrocytes | Basal and LPS-stimulated | Repression and antagonism of upregulation | researchgate.net |

| Cultured Murine Microglia | Basal and LPS-stimulated | Repression and antagonism of upregulation | researchgate.net |

| Cultured Murine Brain Microvascular Endothelial Cells (BMECs) | Basal | Repression | researchgate.net |

The potential anti-tumorigenic properties of Bindarit have been explored through in vitro studies on various cancer cell lines, with a focus on its ability to modulate cell proliferation and migration. These studies have provided insights into the compound's mechanisms of action in oncological contexts.

In research involving prostate and breast cancer models, Bindarit has been shown to influence cancer cell behavior. Specifically, in vitro experiments have demonstrated that Bindarit can modulate the proliferation and migration of these cancer cells nih.gov. The proposed mechanisms for these effects involve the negative regulation of the Transforming Growth Factor-β (TGF-β) and protein kinase B (AKT) signaling pathways nih.gov. Furthermore, Bindarit has been observed to impair the NF-κB signaling pathway by enhancing the expression of its inhibitor, IκB-α nih.gov.

The specific cell lines used in these in vivo studies, which have corresponding in vitro investigations, include PC-3M-Luc2 for prostate cancer and 4T1-Luc for murine breast cancer nih.gov. While the primary focus of some published work is on in vivo outcomes, the foundation of these studies lies in the observed in vitro modulation of cancer cell proliferation and migration by Bindarit nih.gov.

Table 5: In Vitro Effects of Bindarit on Cancer Cell Lines

| Cancer Type | Cell Line (as referenced in in vivo studies with in vitro correlates) | Investigated Processes | Proposed Mechanisms of Action | Reference |

|---|---|---|---|---|

| Prostate Cancer | PC-3M-Luc2 | Proliferation, Migration | Negative regulation of TGF-β and AKT signaling; Impairment of NF-κB signaling | nih.gov |

| Breast Cancer | 4T1-Luc (murine) | Proliferation, Migration | Negative regulation of TGF-β and AKT signaling; Impairment of NF-κB signaling | nih.gov |

The influence of Bindarit on bone metabolism has been investigated using in vitro models of osteoblasts, the cells responsible for bone formation. These studies have aimed to determine whether Bindarit has a direct effect on the process of osteogenesis.

Table 6: In Vitro Effect of Bindarit on Osteoblast Mineralization

| Cell Model | Experimental Condition | Parameter Measured | Observed Effect of Bindarit | Reference |

|---|---|---|---|---|

| Osteoblasts | Osteogenic differentiation cocktail | Mineralization | No direct inhibition | nih.gov |

Techniques for Cell Proliferation, Migration, and Invasion Assays

The anti-inflammatory and anti-tumorigenic properties of Bindarit have been partly attributed to its ability to modulate cell proliferation, migration, and invasion. Several in vitro assays are instrumental in quantifying these effects.

Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. In studies involving vascular smooth muscle cells (VSMCs), the MTT assay has been employed to demonstrate that Bindarit can reduce proliferation stimulated by growth factors. nih.gov Direct cell counting, often performed using a hemocytometer or automated cell counters, provides a more direct measure of cell number and has corroborated the anti-proliferative effects of Bindarit. youtube.com

Migration and Invasion Assays: The Boyden chamber assay, or Transwell migration assay, is a widely used method to study cell migration. nih.gov In this assay, cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified, typically by staining and microscopy. nih.gov This technique has been utilized to show that Bindarit inhibits the chemotactic migration of VSMCs. nih.gov

For invasion assays, the porous membrane of the Transwell insert is coated with a layer of extracellular matrix (ECM) gel, such as Matrigel®. nih.gov This setup mimics the in vivo environment, requiring cells to degrade the ECM barrier to move towards the chemoattractant. Gel zymography can be used in conjunction with these assays to assess the activity of matrix metalloproteinases (MMPs), enzymes crucial for ECM degradation. Studies have shown that Bindarit can reduce the activity of MMP-2 and MMP-9 in coronary artery smooth muscle cells, thereby inhibiting their invasive potential. youtube.com Real-time cell analysis systems, such as the IncuCyte® system, offer a more dynamic view of these processes by capturing images of migrating or invading cells over time, allowing for kinetic analysis. springernature.com

Reporter Gene Assays for Promoter Activity Studies

To understand how Bindarit affects gene expression at the transcriptional level, reporter gene assays are employed. These assays are crucial for studying the activity of specific gene promoters.

The most common type of reporter gene assay is the luciferase assay. nih.govresearchgate.netmdpi.com In this system, the promoter region of a gene of interest is cloned into a plasmid vector upstream of a reporter gene, such as the firefly luciferase gene. nih.gov This construct is then transfected into cells. The luciferase enzyme produces light in the presence of its substrate, luciferin, and the amount of light emitted is proportional to the activity of the promoter. nih.gov By treating the transfected cells with Bindarit, researchers can determine if the compound enhances or suppresses the promoter activity of the target gene. To control for variations in transfection efficiency, a second reporter vector, often expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected. mdpi.com The activity of the experimental reporter (firefly luciferase) is then normalized to the activity of the control reporter (Renilla luciferase). nih.gov This dual-luciferase system provides a robust method for assessing the specific effects of Bindarit on gene transcription.

While direct studies utilizing reporter gene assays to investigate Bindarit's effect on specific promoters are not extensively detailed in the provided search results, this methodology is fundamental to confirming the transcriptional regulation of genes like CCL2, a known target of Bindarit.

RNA Interference and Gene Editing Approaches in Cellular Systems

RNA interference (RNAi) and gene editing technologies like CRISPR/Cas9 are powerful tools for dissecting the specific roles of genes in the mechanism of action of a drug.

RNAi is a natural process of gene silencing that can be harnessed experimentally to downregulate the expression of a specific gene. nih.govnih.gov This is typically achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) into cells. nih.govthermofisher.com siRNAs are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave the target messenger RNA (mRNA), leading to its degradation and reduced protein expression. youtube.com shRNAs are expressed from a vector and are processed by the cell's machinery into siRNAs. nih.govthermofisher.com In the context of Bindarit research, RNAi could be used to knock down the expression of genes believed to be targets of Bindarit, such as CCL2, to mimic the effects of the drug and confirm its mechanism of action.

CRISPR/Cas9 is a revolutionary gene-editing tool that allows for the precise modification of DNA sequences in living cells. nih.govnih.gov The system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic location, where it creates a double-strand break in the DNA. This break can be repaired by the cell in a way that disrupts the gene (knockout) or, if a template is provided, can be used to introduce specific changes to the gene sequence (knock-in). A modified version of this system, known as CRISPR activation (CRISPRa), uses a deactivated Cas9 fused to a transcriptional activator to enhance the expression of a target gene. These technologies could be applied in Bindarit studies to create cell lines with a knockout of a target gene to investigate if the drug's effects are dependent on that gene. Conversely, CRISPRa could be used to overexpress a target gene to see if it can rescue the effects of Bindarit treatment.

In Vivo Animal Models of Disease

To evaluate the therapeutic potential of Bindarit in a more complex biological system, a variety of in vivo animal models of human diseases have been utilized. These models are essential for assessing the efficacy, and pharmacokinetic and pharmacodynamic properties of the compound.

Rodent Models of Renal Diseases (e.g., Polycystic Kidney Disease, Lupus Nephritis)

Bindarit has shown promise in the treatment of renal diseases, and its effects have been extensively studied in relevant rodent models.

Polycystic Kidney Disease (PKD): The PCK rat is an established model for autosomal recessive polycystic kidney disease. In this model, treatment with Bindarit has been shown to limit interstitial inflammation and renal dysfunction, as well as reduce proteinuria. researchgate.netnih.gov While Bindarit did not prevent the growth of renal cysts, it did reduce the upregulation of MCP-1 mRNA in the kidney and lowered the excessive accumulation of monocytes/macrophages by 41%. researchgate.netnih.gov Furthermore, Bindarit treatment was associated with the restoration of nephrin (B609532) expression in podocytes. researchgate.netnih.gov

Lupus Nephritis: Murine models of systemic lupus erythematosus (SLE), such as the NZB/W F1 mouse, spontaneously develop an autoimmune disease that closely resembles human lupus, including the development of lupus nephritis. nih.govnih.gov Studies using this model have demonstrated that Bindarit can retard the progression of renal disease and prolong survival. nih.gov Specifically, Bindarit delayed the onset of proteinuria, protected against renal function impairment, and limited glomerular hypercellularity, interstitial inflammation, and tubular damage. nih.gov These beneficial effects were associated with the prevention of MCP-1 upregulation in the kidneys. nih.gov

Table 1: Effects of Bindarit in Rodent Models of Renal Disease

| Disease Model | Animal Strain | Key Findings with Bindarit Treatment |

|---|---|---|

| Polycystic Kidney Disease | PCK Rat | Reduced interstitial inflammation and renal dysfunction; Decreased proteinuria; Lowered renal MCP-1 mRNA and macrophage accumulation. researchgate.netnih.gov |

Murine and Rodent Models of Autoimmune and Systemic Inflammation (e.g., Arthritis, Pancreatitis, Colitis)

The anti-inflammatory properties of Bindarit have been evaluated in several murine and rodent models of autoimmune and systemic inflammatory diseases.

Arthritis: Adjuvant-induced arthritis in rats is a widely used model for rheumatoid arthritis. Therapeutic treatment with Bindarit in this model resulted in a significant inhibition of paw inflammation, as well as amelioration of radiological alterations and histological joint damage. In a mouse model of acute chikungunya virus-induced arthritis and myositis, Bindarit treatment ameliorated the disease, with histological analysis showing a reduction in inflammatory infiltrate in muscle and joint tissues.

Pancreatitis: Acute pancreatitis can be induced in mice by hyperstimulation with caerulein. mdpi.com In this model, both prophylactic and therapeutic treatment with Bindarit significantly reduced pancreatic levels of MCP-1. mdpi.com This was accompanied by protection against the development of acute pancreatitis, as evidenced by attenuated hyperamylasemia, reduced neutrophil sequestration in the pancreas, and decreased pancreatic acinar cell injury and necrosis. mdpi.com

Colitis: Trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice is a common model for inflammatory bowel disease. Treatment with Bindarit in this model reduced the clinical and histopathological severity of colitis. These effects were associated with a significant inhibition of MCP-1 levels and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, in colon extracts.

Table 2: Effects of Bindarit in Murine and Rodent Models of Autoimmune and Systemic Inflammation

| Disease Model | Animal Strain/Induction Method | Key Findings with Bindarit Treatment |

|---|---|---|

| Arthritis | Rat (Adjuvant-induced) | Inhibition of paw inflammation; Amelioration of radiological and histological joint damage. |

| Arthritis | Mouse (Chikungunya virus-induced) | Ameliorated disease severity; Reduced inflammatory infiltrate in muscle and joint tissues. |

| Pancreatitis | Mouse (Caerulein-induced) | Reduced pancreatic MCP-1 levels; Attenuated hyperamylasemia and neutrophil sequestration; Decreased pancreatic acinar cell injury. mdpi.com |

Experimental Models of Neuroinflammation (e.g., EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human neuroinflammatory disease multiple sclerosis (MS). nih.gov Studies utilizing this model have been instrumental in evaluating the therapeutic potential of Bindarit in neuroinflammation. In EAE models, Bindarit has been shown to therapeutically modify the course of the disease by delaying onset, reducing incidence and severity, and showing signs of disease reversal. nih.govnih.gov This efficacy is linked to its primary mechanism of action: the suppression of the chemokine CCL2 (formerly known as Monocyte Chemotactic Protein-1 or MCP-1). nih.gov

Research has demonstrated that Bindarit effectively suppresses CCL2 expression within the central nervous system. In mice with EAE, treatment was associated with a significant reduction of CCL2 mRNA in both brain microvessel and parenchymal fractions. nih.gov The compound targets key cells of the neurovascular unit—astrocytes, microglia, and brain microvascular endothelial cells—which are major sources of CCL2 during neuroinflammation. nih.govnih.gov By inhibiting CCL2 synthesis in these cells, Bindarit mitigates the inflammatory cascade that drives the pathology of EAE. nih.gov The effects of Bindarit in EAE models highlight the potential of selectively targeting CCL2 as a therapeutic strategy for neuroinflammatory conditions. nih.govresearchgate.net

| Experimental Model | Key Findings | Measured Outcomes | References |

|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | Delayed disease onset, reduced incidence and severity of clinical symptoms. | Clinical EAE score, CCL2 mRNA levels in brain and spinal cord. | nih.govnih.gov |

| Lipopolysaccharide (LPS)-induced Neuroinflammation in Mice | Blocked LPS-induced CCL2 expression in the brain and spinal cord. | CCL2 mRNA and protein levels. | nih.gov |

Animal Models of Vascular Injury and Restenosis (e.g., Balloon Angioplasty, Coronary Stent Models)

Bindarit's efficacy in mitigating vascular injury and restenosis has been evaluated in several preclinical models. These models mimic the pathological processes that occur after procedures like angioplasty and stenting. In a rat carotid artery balloon angioplasty model, Bindarit treatment significantly reduced the formation of neointima—the primary cause of restenosis—by 39% without negatively affecting the re-endothelialization process. nih.govnih.gov This was associated with a decrease in the number of proliferating cells in the vessel wall and reduced levels of MCP-1/CCL2 in both the serum and the injured artery. nih.govnih.gov

The compound's effects were also tested in a wire-induced carotid injury model in hypercholesterolemic apolipoprotein E-deficient (apoE−/−) mice, which represents a more complex inflammatory environment. nih.gov In this model, Bindarit administration led to a 47% inhibition of neointima formation. nih.gov Analysis of the cellular composition of the lesions showed that Bindarit reduced the relative content of macrophages by 66% and the number of vascular smooth muscle cells (VSMCs) by 30%. nih.gov These findings suggest that Bindarit acts by inhibiting both VSMC proliferation and migration, as well as by reducing macrophage infiltration into the injured area. nih.gov

Further studies in a porcine coronary stent model, a large animal model with high clinical relevance, confirmed these findings. Oral administration of Bindarit resulted in a significant reduction in neointimal area, neointimal thickness, and percent area stenosis compared to a placebo group. ahajournals.org The treatment also lowered the inflammatory score around the stent struts and was associated with a reduction in plasma MCP-1 levels. ahajournals.org These results collectively demonstrate that Bindarit effectively reduces in-stent restenosis and neointima formation across different animal models of vascular injury. nih.govahajournals.org

| Experimental Model | Key Findings | Measured Outcomes | References |

|---|---|---|---|

| Rat Carotid Artery Balloon Angioplasty | 39% reduction in neointima formation; reduced VSMC proliferation. | Neointimal area, number of proliferating cells, serum and tissue MCP-1 levels. | nih.govnih.gov |

| Wire-induced Carotid Injury in ApoE−/− Mice | 47% inhibition of neointima formation; 66% reduction in macrophage content. | Neointimal area, cellular composition (macrophages, VSMCs). | nih.govnih.gov |

| Porcine Coronary Stent Model | Significant reduction in neointimal area, thickness, and stenosis. | Morphometric assessment of stent sections, plasma MCP-1 levels, inflammatory score. | ahajournals.org |

Xenograft and Syngeneic Animal Models of Oncological Progression

Bindarit has been investigated for its anti-tumor effects using both xenograft and syngeneic animal models, which are crucial for studying cancer progression and the role of the immune system. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are used to assess a drug's direct effect on tumor growth. pharmalegacy.come-crt.org In a prostate cancer xenograft model, where human PC-3M-Luc2 cells were injected into mice, Bindarit administration impaired the development of metastatic disease. nih.gov

Syngeneic models utilize tumor cells derived from the same inbred strain of mice, allowing the study of therapies in the context of a fully competent immune system. pharmalegacy.comcriver.com In a syngeneic model of breast cancer using 4T1-Luc murine breast cancer cells, Bindarit treatment impaired local tumorigenesis. nih.gov A key finding in this model was that Bindarit significantly decreased the infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells within the primary tumors. nih.gov Similarly, in the C3(1)/SV40Tag transgenic mouse model of breast cancer, long-term Bindarit treatment reduced tumor multiplicity. nih.gov This effect was linked to the attenuated expression of MCP-1 and other inflammatory mediators and macrophage markers within the tumor tissue, rather than changes in systemic plasma levels of MCP-1. nih.gov These studies suggest that Bindarit's anti-cancer activity is mediated, at least in part, by modulating the inflammatory tumor microenvironment and reducing the recruitment of pro-tumoral immune cells like TAMs. nih.govnih.gov

| Model Type | Specific Model | Key Findings | References |

|---|---|---|---|

| Xenograft | Prostate Cancer (PC-3M-Luc2 cells) | Impaired metastatic disease progression. | nih.gov |

| Syngeneic | Breast Cancer (4T1-Luc cells) | Impaired local tumorigenesis; decreased infiltration of TAMs and myeloid-derived suppressor cells. | nih.gov |

| Transgenic | Breast Cancer (C3(1)/SV40Tag mice) | Reduced tumor multiplicity; attenuated expression of MCP-1 and macrophage markers in tumor tissue. | nih.gov |

Infectious Disease Models (e.g., Chikungunya Virus Infection)

The utility of Bindarit has been explored in mouse models of Chikungunya virus (CHIKV) infection, an alphavirus that causes debilitating arthritis, myositis, and arthralgia. scispace.comucr.edu In these models, Bindarit treatment was shown to ameliorate the symptoms of CHIKV disease. scispace.com Histological analysis of muscle and joint tissues from infected mice treated with Bindarit revealed a significant reduction in inflammatory infiltrate compared to untreated mice. ucr.eduoup.com

A critical aspect of severe CHIKV infection is the disruption of bone homeostasis. Studies have shown that CHIKV can replicate in bone tissue and trigger bone loss by increasing the ratio of RANKL to OPG, which promotes the formation of bone-resorbing osteoclasts. nih.gov Bindarit treatment was found to protect against this virus-induced bone loss. nih.govnih.gov It suppressed the disruption of the RANKL/OPG ratio and inhibited the osteoclastogenesis elicited by the virus. nih.gov The mechanism is linked to Bindarit's inhibition of monocyte chemotactic proteins (MCPs), which are responsible for recruiting monocytes—the precursors to both macrophages and osteoclasts—to the inflamed joints. nih.gov By dampening the influx of these cells, Bindarit reduces joint inflammation, alleviates bone damage, and lowers viral replication in the ankle joints. nih.gov However, the compound does not appear to have a direct antiviral effect, as viral titers in distant sites were not affected. nih.gov

| Experimental Model | Key Findings | Measured Outcomes | References |

|---|---|---|---|

| Mouse Model of Acute Chikungunya Virus (CHIKV) Disease | Ameliorated disease symptoms (arthritis, myositis); reduced inflammatory infiltrate in joints and muscles. | Clinical score, histological analysis of tissues. | scispace.comucr.eduoup.com |

| CHIKV-induced Bone Loss Mouse Model | Prevented bone loss and damage; suppressed the virus-induced increase in the RANKL/OPG ratio. | RANKL/OPG ratio, osteoclastogenesis, bone histology. | nih.gov |

Molecular and Cellular Analysis Techniques